molecular formula C23H19BrN2O4 B11534663 3-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11534663
M. Wt: 467.3 g/mol
InChI Key: ZWXJFCZYDBENCB-AFUMVMLFSA-N
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Description

3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with a molecular formula of C23H19BrN2O4 This compound is characterized by its unique structure, which includes a bromobenzoate group and a phenyl group linked through an imino-methyl bridge

Preparation Methods

The synthesis of 3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. The uniqueness of 3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H19BrN2O4/c1-16-6-2-3-11-21(16)29-15-22(27)26-25-14-17-7-4-10-20(12-17)30-23(28)18-8-5-9-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

ZWXJFCZYDBENCB-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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